4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-7-10(22-17-16-7)11(19)14-4-5-18-8(2)15-12-9(13(18)20)3-6-21-12/h3,6H,4-5H2,1-2H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXUBBWAUNODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multistep organic synthesis. The key steps include:
Formation of Thiadiazole Ring: : Starting with appropriate thiourea and carbonyl compounds under acidic conditions.
Pyrimidine Core Synthesis: : Using intermediates like 2-methyl-4-oxothieno[2,3-d]pyrimidine in condensation reactions.
Carboxamide Formation: : Coupling reactions utilizing carboxylic acids and amine derivatives.
Industrial Production Methods: : Industrially, the production scales up these reactions. The conditions are optimized for efficiency, including the use of catalysts and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly affecting the sulfur-containing thiadiazole ring.
Reduction: : Selective reduction can modify the pyrimidine or thiadiazole rings.
Substitution: : Electrophilic or nucleophilic substitution can occur at various positions on the thiadiazole or pyrimidine rings.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions.
Major Products Formed: : The major products vary based on the reaction type but include oxidized derivatives, reduced thieno-pyrimidine, and substituted thiadiazole compounds.
Scientific Research Applications
This compound's structure offers diverse applications:
Chemistry: : Used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its interactions with enzymes and proteins.
Medicine: : Explored for potential therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial effects.
Industry: : Utilized in the design of new materials with specific chemical properties, such as dyes or catalysts.
Mechanism of Action
The mechanism by which 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves:
Molecular Targets: : The compound interacts with specific proteins or enzymes, altering their function.
Pathways Involved: : It may influence signaling pathways involved in cell growth or inflammation, leading to its varied biological effects.
Comparison with Similar Compounds
Compared to other thiadiazole or pyrimidine derivatives, this compound exhibits unique properties:
Thiadiazole Derivatives: : Such as 4,5-dimethylthiadiazole, are structurally simpler and may have different reactivity.
Pyrimidine Derivatives: : Like 2,4-diaminopyrimidine, show different biological activities due to structural differences.
This compound's combination of functional groups bestows it with distinct reactivity and applications, setting it apart from its counterparts. Examples of similar compounds include thiadiazole-2-carboxamides and various thieno[2,3-d]pyrimidine derivatives.
Biological Activity
The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 399.5 g/mol
- CAS Number : 1904409-10-4
The compound features a thiadiazole ring and a thienopyrimidine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 3.105 | Induces apoptosis via caspase activation | |
| PC-3 | 2.15 | Inhibits VEGFR-2 and AKT signaling pathways |
In vitro assays demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, particularly VEGFR-2 and AKT. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : The activation of apoptotic pathways through caspase enzymes is a significant aspect of its anticancer activity. The compound promotes S phase cell cycle arrest followed by apoptosis in treated cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at specific positions on the thienopyrimidine core can significantly influence its potency and selectivity:
- Position 2 Substituents : Variations at this position have shown to alter the binding affinity to target proteins, impacting the overall efficacy against different cancer cell lines .
- Thiadiazole Ring Modifications : Alterations in substituents on the thiadiazole ring can enhance or diminish biological activity, suggesting a need for careful design in future derivatives .
Case Study 1: Antiproliferative Effects
A study focused on the antiproliferative effects of various thienopyrimidine derivatives showed that compounds similar to our target exhibited significant growth inhibition in leukemia cell lines. The findings suggested that structural modifications could lead to improved efficacy against specific cancer types .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that compounds with similar structures can effectively inhibit tumor growth at low doses. These studies are critical for understanding the translational potential of such compounds into clinical settings .
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized thieno[2,3-d]pyrimidine and thiadiazole precursors. A common approach includes:
- Step 1: Alkylation of 2-methyl-4-oxothieno[2,3-d]pyrimidine to introduce the ethyl linker .
- Step 2: Coupling the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxamide via nucleophilic substitution or carbodiimide-mediated amidation .
Critical intermediates include the thienopyrimidinone core and the activated thiadiazole-carboxylic acid derivative. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) and stoichiometric ratios must be optimized to avoid side products .
Basic: How is the structural identity and purity of this compound validated in academic research?
Methodological Answer:
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and linker connectivity (e.g., ethyl group resonance at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₅H₁₄N₄O₂S) .
- Chromatography: HPLC with UV detection (≥95% purity threshold) to assess impurities from incomplete coupling or degradation .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
Methodological Answer:
Use statistical design of experiments (DoE) to evaluate variables:
- Factors: Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., EDCI/HOBt), and reaction time (12–48 hrs) .
- Response Surface Methodology (RSM): Identifies optimal conditions by modeling interactions between variables. For example, higher temperatures (70°C) may accelerate coupling but risk thiadiazole decomposition .
Post-optimization validation via triplicate runs ensures reproducibility .
Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
- Structural Confirmation: Re-validate compound identity and purity before testing .
- Comparative Studies: Benchmark against analogs (e.g., thieno[2,3-d]pyrimidines with differing substituents) to isolate structure-activity trends .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to estimate logP and blood-brain barrier penetration .
- Docking Studies: Map binding poses to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction: Tools like SwissADME calculate solubility, CYP450 interactions, and toxicity alerts (e.g., PAINS filters) .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
Methodological Answer:
- Core Modifications: Replace the thiadiazole with oxadiazole to assess heterocycle impact on target binding .
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position to enhance electrophilicity .
- Linker Optimization: Test ethyl vs. propyl spacers to balance flexibility and steric hindrance .
Validate hypotheses via parallel synthesis and high-throughput screening .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
- Solubility: Lyophilize and reconstitute in DMSO (≤10 mM stock) to avoid aggregation .
- Monitoring: Regular HPLC checks (every 6 months) to detect degradation .
Advanced: How to address low aqueous solubility in in vivo studies?
Methodological Answer:
- Formulation: Use co-solvents (e.g., Cremophor EL/PEG 400) or cyclodextrin-based encapsulation .
- Prodrug Design: Introduce phosphate esters at the carboxamide group for enhanced solubility .
- In Silico Optimization: Adjust logS via QSAR models by adding hydrophilic substituents (e.g., -OH, -NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
